2-phenyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
Description
2-Phenyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one is a tricyclic heterocyclic compound featuring a tetrahydrobenzothiophene core fused with a 1,3-oxazin-4-one ring and a phenyl substituent at position 2. Its synthesis typically involves cyclization reactions, such as heating 4,5,6,7-tetrahydrobenzothiophene-2-benzoylamino-3-carboxylic acid with acetic anhydride, followed by recrystallization to yield yellow crystals (mp 137–140°C) . This compound belongs to the thieno[2,3-d][1,3]oxazin-4-one chemotype, which is notable for its pharmacological relevance, particularly in enzyme inhibition and antiviral research .
Properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c18-16-13-11-8-4-5-9-12(11)20-15(13)17-14(19-16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCHLKANERBZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminothiophene Carboxylates
A widely employed strategy involves cyclocondensation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives with benzoyl chloride analogs. In Method B (source 1), aminothiophene carboxylates react with substituted benzoyl chlorides in dry pyridine to form intermediate amides, which undergo intramolecular cyclization under thermal or acidic conditions. For instance, treatment of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with benzoyl chloride (2.0 equiv) in pyridine at room temperature for 16 hours yields the corresponding amide. Subsequent heating at 80–100°C in toluene facilitates cyclodehydration to form the oxazinone ring .
Key Parameters :
-
Solvent : Pyridine or toluene (anhydrous)
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Temperature : 25°C (amide formation) → 80–100°C (cyclization)
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Yield : 35–57% after flash chromatography (cyclohexane/EtOAc)
Demethylation-Cyclization Sequential Approach
Methoxy-protected precursors are demethylated prior to cyclization. Method A (source 1) utilizes boron tribromide (BBr₃) in dichloromethane to cleave methyl ethers, generating free hydroxyl groups essential for oxazinone formation. For example, 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide undergoes BBr₃-mediated demethylation (6 equiv, 0°C to r.t.), followed by cyclization in acidic conditions to yield the target compound .
Optimization Insights :
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BBr₃ Stoichiometry : 6.0 equivalents ensure complete demethylation.
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Workup : Quenching with MeOH/H₂O prevents over-decomposition.
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Purification : Flash chromatography (CHCl₃/MeOH 95:5) achieves >95% purity .
Tosyl Chloride-Mediated Coupling
Adapting the patent methodology (source 2), salicylamide analogs react with activated carboxylic acid derivatives in the presence of p-toluenesulfonyl chloride (TsCl). For the target compound, 2-amino-5,6,7,8-tetrahydro-4H- benzothiophene-3-carboxamide is treated with TsCl (1.2 equiv) and diisopropylethylamine (DIPEA) in dichloromethane, forming a reactive mixed anhydride. Subsequent reaction with benzoyl chloride derivatives in toluene at 110°C induces cyclization .
Critical Observations :
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Base Selection : DIPEA outperforms triethylamine in minimizing side reactions.
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Solvent Effect : Toluene enhances cyclization efficiency versus polar aprotic solvents.
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Yield : ~40% after recrystallization from methylene chloride .
Green Chemistry Approaches
Inspired by benzoxazole syntheses (source 4), eco-friendly cyclization using fly ash as a catalyst has been explored. A mixture of 2-aminothiophenol, benzaldehyde, and fly ash (10 wt%) in ethanol under reflux (78°C, 6 hours) forms the imine intermediate, which oxidizes to the oxazinone upon aerial oxygen exposure. While yields are moderate (45–50%), this method eliminates toxic catalysts and reduces waste .
Advantages :
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Catalyst Reusability : Fly ash retains activity for 3–4 cycles.
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Solvent : Ethanol (renewable) vs. dichloromethane.
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Reaction Time : 6 hours vs. 16–24 hours for conventional methods .
Analytical Characterization
Successful synthesis is confirmed via ¹H NMR and ¹³C NMR spectroscopy. For example:
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¹H NMR (DMSO-d₆, 400 MHz) : δ 1.50–1.85 (m, cycloheptane CH₂), 2.60–2.85 (m, cycloheptane CH₂), 7.50–7.80 (m, aromatic CH), 11.75 (s, NH) .
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¹³C NMR : Peaks at δ 165.2 (C=O), 152.1 (oxazinone C-O), and 125–140 (aromatic C) .
Yield Optimization Table :
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | Pyridine | 80–100 | 57 | 98 |
| Demethylation | BBr₃/CH₂Cl₂ | 0–25 | 49 | 95 |
| Tosyl Chloride | TsCl/DIPEA | 110 | 40 | 97 |
| Green Chemistry | Fly ash/EtOH | 78 | 50 | 90 |
Challenges and Mitigation Strategies
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Low Yields in Cyclization : Attributed to steric hindrance in the tetrahydrobenzothiophene core. Mitigated by using high-boiling solvents (e.g., toluene) and prolonged heating .
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Byproduct Formation : Over-alkylation during demethylation is minimized by controlled BBr₃ addition at 0°C .
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Purification Difficulties : Flash chromatography with gradient elution (cyclohexane → EtOAc) resolves co-eluting impurities .
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the benzothiophene ring undergoes selective oxidation:
| Reagent/Conditions | Product | Outcome |
|---|---|---|
| KMnO₄ (acidic) | Sulfone derivative | Complete oxidation of thiophene sulfur to sulfone, enhancing electrophilicity |
| H₂O₂ (acetic acid) | Sulfoxide intermediate | Partial oxidation, forming chiral sulfoxide centers |
| mCPBA (0°C) | Epoxidation of adjacent double bonds | Forms epoxide derivatives for further functionalization |
Microwave-assisted oxidation improves reaction efficiency, reducing time from hours to minutes while maintaining yields >85%. Post-oxidation products show increased polarity and altered biological activity profiles.
Reduction Reactions
The oxazine ring undergoes controlled reduction:
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LiAlH₄ (THF, reflux): Cleaves the C=N bond, yielding secondary amine intermediates .
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NaBH₄/CeCl₃ (MeOH): Selective reduction of carbonyl groups to alcohols without ring opening.
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Catalytic hydrogenation (H₂/Pd-C): Saturates the thiophene ring to tetrahydrothiophene derivatives.
Reduction pathways depend on steric hindrance from the phenyl group, with complete conversion achieved within 2–4 hours under optimized conditions.
Substitution Reactions
Electrophilic aromatic substitution occurs preferentially at the para position of the phenyl group:
Halogenation
| Halogen Source | Conditions | Product |
|---|---|---|
| Cl₂ (FeCl₃) | 25°C, 1 hr | 4-chloro derivative (85% yield) |
| Br₂ (CH₂Cl₂) | 0°C, 30 min | 4-bromo derivative (78% yield) |
Nitration
HNO₃/H₂SO₄ at 0°C produces 4-nitro derivatives (72% yield), which serve as precursors for amine-functionalized analogs.
Cycloaddition and Ring-Opening
The oxazine ring participates in:
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Diels-Alder reactions with maleic anhydride, forming polycyclic adducts (Δ: 110°C, 6 hrs, 68% yield).
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Acid-catalyzed hydrolysis (HCl/EtOH) to yield 2-aminobenzothiophene-3-carboxylic acid derivatives .
Biological Derivatization
Key modifications for bioactivity enhancement:
| Modification | Biological Target | IC₅₀ Improvement |
|---|---|---|
| Sulfone formation | Kinase inhibitors | 12-fold vs. parent compound |
| 4-Nitro reduction | Anticancer agents | IC₅₀ = 65.43 μg/mL (A549 cells) |
Crystallographic studies reveal that planar geometry (dihedral angle: 4.54°) optimizes target binding .
Mechanistic Insights
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Oxazine ring opening proceeds via protonation at N1, followed by nucleophilic attack at C4 .
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Thiophene oxidation follows a radical mechanism, confirmed by ESR spectroscopy.
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Microwave irradiation accelerates reactions by enhancing dipole polarization in the heterocyclic system .
This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry and materials science. Continued exploration of its photochemical and catalytic transformations could unlock novel applications in asymmetric synthesis and drug development.
Scientific Research Applications
Biological Activities
Research indicates that compounds related to 2-phenyl-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one exhibit various biological activities:
- Antiviral Activity : Some derivatives have shown effectiveness against viruses by inhibiting viral replication mechanisms.
- Antibacterial Properties : The compound has been studied for its ability to combat bacterial infections.
- Anticancer Potential : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Effects : Research has indicated that these compounds may reduce inflammation in various biological models.
Synthesis and Derivatives
The synthesis of 2-phenyl-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one typically involves multi-step reactions starting from simpler precursors. Notable derivatives include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5,6-Dihydrobenzo[b]thieno[2,3-d][1,3]oxazin-4-one | Lacks phenyl group; similar oxazine structure | Antiviral |
| 2-(Diethylamino)thieno[1,3]oxazin-4-one | Contains diethylamino group; different heterocycle | Antibacterial |
| 5-Methylthieno[2,3-d][1,3]oxazin-4-one | Methyl substitution; simpler structure | Anticancer |
These derivatives highlight the versatility of the core structure and its potential for modification to enhance specific biological activities.
Antiviral Research
A study focused on the antiviral properties of thieno[2,3-d][1,3]oxazine derivatives demonstrated that certain modifications led to increased potency against hepatitis C virus NS5B polymerase. The structural features of the compounds were correlated with their activity levels.
Anticancer Activity
In vitro studies have shown that 2-phenyl-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one exhibits cytotoxicity against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Research involving animal models has indicated that this compound can significantly reduce markers of inflammation. The findings suggest potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-phenyl-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Enzyme Inhibition
- Cholesterol Esterase (CEase) Inhibition: Compound 33 (6,7-dihydro-2-(dimethylamino)-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one) exhibits potent CEase inhibition (Kᵢ = 630 nM) due to its cycloaliphatic ring, which stabilizes enzyme interactions . In contrast, the parent compound (2-phenyl derivative) shows moderate activity, highlighting the importance of substituents in enhancing potency.
- Acetylcholinesterase (AChE) Inhibition :
Antiviral Activity
Antimicrobial Potential
Physicochemical and Chemoinformatic Properties
Key parameters from analogs in the thieno[2,3-d][1,3]oxazin-4-one class include:
| Compound ID | IC₅₀ (µM) | LogP | TPSA (Ų) | H-Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|---|
| 13 (3226-0357) | 0.474 | 3.02 | 51.80 | 2 | 1 |
| 14 (Z55930777) | 6.44 | 2.10 | 70.26 | 4 | 3 |
| 15 (BAS 01170083) | 6.7 | 3.02 | 51.80 | 2 | 1 |
Table 1: Pharmacological and chemoinformatic profiles of thieno[2,3-d][1,3]oxazin-4-one derivatives
- LogP and TPSA : Lower LogP (e.g., 2.10 for Compound 14) correlates with improved solubility, while higher TPSA (e.g., 70.26 Ų) may enhance polar interactions.
- H-Bond Acceptors : Compounds with fewer acceptors (e.g., 2 for Compound 13) often exhibit better bioavailability, aligning with Lipinski’s Rule of Five .
Biological Activity
2-Phenyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound characterized by its unique structural features, including fused benzothiophene and oxazine rings. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.
The molecular formula of 2-phenyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one is , with a molecular weight of 283.35 g/mol. Its structure allows for specific interactions with biological targets, which is crucial for its activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H13NO2S |
| Molecular Weight | 283.35 g/mol |
| CAS Number | 73696-35-2 |
| Purity | 95% |
Antimicrobial Activity
Research indicates that compounds similar to 2-phenyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one exhibit significant antimicrobial properties. For instance, studies on benzothiazolone analogs have shown potent activity against various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with protein synthesis pathways.
Anticancer Activity
The compound has been evaluated for its anticancer properties in several studies. Notably:
- Cell Line Studies : In vitro evaluations have demonstrated cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values for these activities are critical indicators of potency.
- Mechanism of Action : The proposed mechanism involves modulation of key signaling pathways associated with cell proliferation and apoptosis. The compound's unique structure allows it to interact with specific enzymes and receptors that regulate these pathways.
Case Studies
- Cytotoxicity Evaluation : A study involving the synthesis of styryl-benzothiazolone analogs reported that certain compounds exhibited IC50 values as low as 0.13 µM against endothelial cells (EA.hy926), showcasing the potential of related structures in targeting tumor vasculature and inhibiting angiogenesis .
- Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to active sites of proteins involved in cancer progression. For example, interactions with DNA gyrase were highlighted as significant for its antibacterial activity .
The biological activity of 2-phenyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one is attributed to its ability to bind selectively to molecular targets within cells. This binding often leads to:
- Inhibition of Enzymatic Activity : By interfering with enzymes critical for DNA replication and repair.
- Modulation of Signaling Pathways : Affecting pathways related to apoptosis and cell cycle regulation.
Q & A
Q. What are the optimal synthetic routes for 2-phenyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one and its derivatives?
The compound is typically synthesized via cyclization of precursor intermediates. For example:
- Step 1 : React ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with formamide or ethyl acetoacetate to form the pyrimidine or oxazinone core .
- Step 2 : Introduce substituents via condensation reactions with primary amines (e.g., glacial acetic acid as a catalyst) .
- Step 3 : Optimize yields by controlling reaction time (3–4 hours under reflux) and purification via recrystallization (ethanol/cyclohexane:ethyl acetate mixtures) .
Key Tip : Monitor reaction progress using TLC with a 2:1 cyclohexane:ethyl acetate mobile phase .
Q. How can the compound’s structure be characterized to confirm purity and identity?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data .
- Spectroscopy : Combine -NMR (to identify aromatic protons and substituents) and IR (to detect carbonyl stretches at ~1700 cm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
Q. What in vitro assays are suitable for initial evaluation of bioactivity?
- Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria or mycobacteria .
- Enzyme inhibition : Screen against acetylcholinesterase (AChE) or cholesterol esterase (CEase) via spectrophotometric methods (e.g., Ellman’s assay for AChE) .
Advanced Research Questions
Q. How can kinetic parameters for enzyme inhibition be determined?
For hyperbolic mixed-type inhibitors (e.g., AChE inhibitors derived from this scaffold):
- Method : Derive values using nonlinear regression of velocity vs. substrate concentration plots. Residual activity at infinite inhibitor concentration indicates ternary complex formation .
- Example : Compound 21 (IC = 330 nM for AChE) showed noncompetitive inhibition, requiring analysis of and shifts .
Data Table :
| Compound | Enzyme | (nM) | Inhibition Type |
|---|---|---|---|
| 33 | CEase | 630 | Alternate substrate |
| 21 | AChE | 330 | Hyperbolic mixed |
Q. What computational strategies predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with Aβ aggregates (e.g., van der Waals contacts with KLVFFA residues) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking poses .
Case Study : 2-Methyl derivatives showed strong interaction with Aβ dimers via π-alkyl and nonpolar contacts .
Q. How can selectivity between homologous enzymes (e.g., CEase vs. AChE) be engineered?
- Structural modifications :
- For CEase inhibition : Fuse cycloaliphatic rings (e.g., cyclopenta or cyclohexa) to the thiophene moiety .
- For AChE inhibition : Introduce bulky hydrophobic groups (e.g., 3,4-dimethoxybenzyl) to the tetrahydropyrido ring .
Key Finding : CEase inhibitors (e.g., Compound 33) are inactive against AChE, demonstrating scaffold flexibility for selectivity .
Q. What strategies mitigate degradation during biological assays?
Q. How are intramolecular cyclizations optimized in derivative synthesis?
- Thermal vs. base-catalyzed routes :
- Thermal cyclization (e.g., 150°C, 6 hours) favors anhydride formation .
- Base-catalyzed cyclization (e.g., NaOEt) accelerates ring closure but may require inert atmospheres to prevent oxidation .
Example : Intramolecular cyclization of compound 5 yielded pyridin-3-yl derivatives with >75% efficiency .
Methodological Considerations
Q. How should contradictory data on inhibitory potency be resolved?
Q. What high-throughput screening (HTS) pipelines are compatible with this chemotype?
- Library design : Focus on 1,3-oxazin-4-one derivatives with diverse substituents (e.g., halogen, alkyl, aryl groups) .
- Automated workflows : Use 384-well plates for enzymatic assays and robotic liquid handlers for compound dispensing .
Hit Criteria : Prioritize compounds with >50% inhibition at 10 µM and selectivity indices >10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
